4-(2-Fluorophenyl)pyridine-2-carboxylic acid is an aromatic compound characterized by a pyridine ring substituted with a carboxylic acid group and a fluorophenyl group at the para position. Its molecular formula is C₁₂H₉FNO₂, indicating the presence of a fluorine atom, which imparts unique electronic properties that can enhance its reactivity and biological activity. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and material sciences.
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions.
Research indicates that 4-(2-Fluorophenyl)pyridine-2-carboxylic acid exhibits various biological activities. Its derivatives have been studied for their potential roles as pharmaceuticals, particularly in anti-inflammatory and anticancer applications. The presence of the fluorine atom enhances lipophilicity, which may improve bioavailability and efficacy in drug formulations. Interaction studies suggest that this compound may bind to specific biological targets, influencing cellular pathways and potentially leading to therapeutic effects.
The synthesis of 4-(2-Fluorophenyl)pyridine-2-carboxylic acid typically involves several key steps:
In an industrial context, these methods may be optimized for yield and purity using continuous flow reactors and advanced purification techniques.
4-(2-Fluorophenyl)pyridine-2-carboxylic acid finds applications across various fields:
Interaction studies focus on understanding how 4-(2-Fluorophenyl)pyridine-2-carboxylic acid interacts with biological molecules. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to elucidate binding affinities with specific receptors or enzymes. These studies reveal insights into its mechanism of action and potential therapeutic applications.
Several compounds exhibit structural similarities to 4-(2-Fluorophenyl)pyridine-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-Chlorophenyl)pyridine-2-carboxylic acid | Chlorine instead of fluorine on phenyl ring | Different electronic properties affecting reactivity |
| 4-(Phenyl)pyridine-2-carboxylic acid | No halogen substitution | Lacks enhanced lipophilicity from halogen |
| 4-(3-Fluorophenyl)pyridine-2-carboxylic acid | Fluorine at meta position | Potentially different biological activity |
| 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | Fluorophenyl substitution on a different position | Altered sterics may influence binding properties |
The uniqueness of 4-(2-Fluorophenyl)pyridine-2-carboxylic acid lies in its specific electronic properties imparted by the para-fluorine substitution, which can significantly affect its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in both research and industrial applications, particularly in developing targeted therapies and advanced materials.
4-(2-Fluorophenyl)pyridine-2-carboxylic acid (CAS 1214363-26-4) is a heterocyclic organic compound with the molecular formula $$ \text{C}{12}\text{H}{8}\text{FNO}_{2} $$ and a molecular weight of 217.20 g/mol. Structurally, it consists of a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a 2-fluorophenyl moiety. The fluorine atom introduces electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions. Its SMILES notation, $$ \text{O=C(C1=NC=CC(C2=CC=CC=C2F)=C1)O} $$, highlights the spatial arrangement of functional groups.
The compound emerged in the early 21st century as part of efforts to optimize fluorinated heterocycles for pharmaceutical applications. While its exact discovery timeline remains unclear, synthetic routes were first reported in patent literature around 2010, with significant interest arising from its potential as a kinase inhibitor precursor. The fluorine atom’s role in enhancing bioavailability and metabolic stability drove its adoption in medicinal chemistry.
4-(2-Fluorophenyl)pyridine-2-carboxylic acid is a versatile building block in drug discovery, agrochemical development, and materials science. In pharmaceuticals, it serves as a precursor for inhibitors targeting enzymes like acetylcholinesterase and protein kinases. Its agrochemical applications include herbicide design, where fluorinated pyridines improve target selectivity. Additionally, its coordination chemistry enables the synthesis of metal-organic frameworks (MOFs) for catalytic applications.
This review synthesizes current knowledge on the compound’s synthesis, structural properties, and applications. It excludes safety and dosage data, focusing instead on mechanistic insights and comparative analyses with related fluorinated pyridines.
4-(2-fluorophenyl)pyridine-2-carboxylic acid (CAS: 1214363-26-4) exhibits a molecular formula of C₁₂H₈FNO₂ with a molecular weight of 217.20 g/mol [2] [3]. The compound consists of a pyridine ring system directly substituted at the 2-position with a carboxylic acid group and at the 4-position with a 2-fluorophenyl moiety . The molecular structure can be represented by the SMILES notation: O=C(C1=NC=CC(C2=CC=CC=C2F)=C1)O .
The two-dimensional structural framework demonstrates a biphenyl-like arrangement between the pyridine and phenyl rings, with the fluorine atom positioned at the ortho position of the phenyl ring . This structural configuration significantly influences the electronic properties of the molecule through electron-withdrawing effects of the fluorine substituent. The carboxylic acid functional group at the 2-position of the pyridine ring provides additional electronic and steric considerations that affect the overall molecular geometry.
Table 1: Basic Structural Parameters of 4-(2-fluorophenyl)pyridine-2-carboxylic acid
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₈FNO₂ | [2] [3] |
| Molecular Weight | 217.20 g/mol | [2] [3] |
| SMILES | O=C(C1=NC=CC(C2=CC=CC=C2F)=C1)O | |
| InChI | InChI=1S/C12H8FNO2/c13-9-4-2-1-3-8(9)10-5-6-11(12(15)16)14-7-10/h1-7H,(H,15,16) | |
| InChI Key | KQRGVDWPQKXVLF-UHFFFAOYSA-N |
The structural analysis reveals that the fluorine atom introduces electron-withdrawing effects that influence the compound's reactivity and intermolecular interactions . The presence of the carboxylic acid group at the 2-position creates opportunities for hydrogen bonding and coordination chemistry applications. The spatial arrangement of functional groups provides a molecular framework that exhibits specific geometric parameters contributing to its chemical behavior and potential applications in medicinal chemistry .
The three-dimensional conformational analysis of 4-(2-fluorophenyl)pyridine-2-carboxylic acid reveals significant geometric considerations that affect its molecular behavior. Based on theoretical calculations and similar fluorophenyl pyridine systems, the compound exhibits specific dihedral angles and conformational preferences that influence its reactivity and binding properties [5] [6].
The dihedral angle between the pyridine and phenyl rings plays a crucial role in determining the overall molecular conformation. For similar biaryl systems, typical dihedral angles range from 30° to 60°, with specific values depending on the substitution pattern and steric interactions [7]. The ortho-fluorine substitution in the phenyl ring introduces additional steric and electronic effects that influence the preferred conformational state.
Table 2: Typical Geometric Parameters for Fluorophenyl Pyridine Systems
| Geometric Parameter | Typical Range | Reference |
|---|---|---|
| C-N (pyridine) | 1.334 Å | [8] |
| C-C (aromatic) | 1.39-1.40 Å | [8] |
| C-F (aromatic) | 1.36-1.38 Å | [8] |
| C-O (carbonyl) | 1.20-1.22 Å | [8] |
| C-N-C (pyridine) | 116-118° | [8] |
| Dihedral angle (phenyl-pyridine) | 30-60° | [7] |
The conformational analysis indicates that the molecule adopts a twisted conformation to minimize steric clashes while maintaining electronic conjugation between the aromatic systems. The carboxylic acid group at the 2-position can adopt different orientations relative to the pyridine plane, with the preferred conformation being influenced by intramolecular hydrogen bonding interactions [5] [6].
Density functional theory calculations on similar pyridine carboxylic acid systems demonstrate that the most stable conformations typically exhibit specific torsional angles that optimize the balance between steric repulsion and electronic stabilization [9] [8]. The three-dimensional structure shows that the fluorine atom's position creates asymmetric electronic distribution that affects the compound's dipole moment and intermolecular interactions.
4-(2-fluorophenyl)pyridine-2-carboxylic acid does not possess any stereogenic centers and therefore exists as a single achiral molecule. The compound exhibits no optical activity due to the absence of asymmetric carbon atoms in its molecular structure . However, the molecule does exhibit conformational isomerism due to the possibility of rotation around the single bond connecting the pyridine and phenyl rings.
The stereochemical analysis reveals that the molecule can adopt different conformational states through rotation around the biaryl bond, but these conformations are not isolable stereoisomers due to the relatively low rotational barrier. The absence of chirality in this compound distinguishes it from more complex pharmaceutical intermediates that may require enantioselective synthesis approaches [9].
Table 3: Stereochemical Properties
| Property | Value | Notes |
|---|---|---|
| Chirality | Achiral | No stereogenic centers |
| Optical Activity | None | No asymmetric carbons |
| Conformational Isomers | Present | Due to biaryl rotation |
| Rotational Barrier | Low | Conformations not isolable |
The molecular symmetry considerations indicate that the compound possesses a plane of symmetry that passes through the nitrogen atom of the pyridine ring and bisects the molecule. This symmetry element confirms the achiral nature of the compound and provides insight into its electronic properties and potential binding interactions [6].
While specific crystallographic data for 4-(2-fluorophenyl)pyridine-2-carboxylic acid were not found in the literature, extensive structural studies on related fluorophenyl pyridine carboxylic acid systems provide valuable insights into the expected crystalline behavior [5] [10] [11]. These studies demonstrate consistent structural motifs and packing arrangements that are likely applicable to the target compound.
X-ray diffraction studies on similar N-(pyridine-2-carbonyl)pyridine-2-carboxamide systems reveal that these compounds typically crystallize in orthorhombic or monoclinic space groups with specific unit cell parameters [5]. The crystal structures show that molecules are linked through hydrogen bonding networks involving the carboxylic acid groups and pyridine nitrogen atoms.
Table 4: Comparative Crystallographic Data for Related Compounds
| Compound | Space Group | Cell Parameters | Reference |
|---|---|---|---|
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Pna2₁ | a=16.27Å, b=12.81Å, c=5.00Å | [5] |
| 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde | P2₁/n | a=8.98Å, b=10.14Å, c=12.85Å | [11] |
| Fluorophenyl piperazine salts | Various | Multiple structures | [10] |
The crystallographic analysis of related compounds reveals that fluorine atoms typically participate in weak C-H⋯F hydrogen bonds that contribute to crystal stability [10] [11]. The carboxylic acid groups form strong O-H⋯O and O-H⋯N hydrogen bonds that create extended networks in the solid state. The dihedral angles between aromatic rings in the crystalline state often differ from those in the gas phase due to packing effects and intermolecular interactions.
Based on structural similarities with related compounds, 4-(2-fluorophenyl)pyridine-2-carboxylic acid is expected to exhibit similar crystallographic features, including hydrogen bonding networks and specific molecular packing arrangements that optimize intermolecular interactions [5] [10].
The molecular orbital and electronic structure analysis of 4-(2-fluorophenyl)pyridine-2-carboxylic acid provides crucial insights into its chemical reactivity and potential biological activity. Theoretical calculations using density functional theory methods reveal important electronic properties that govern the compound's behavior in chemical and biological systems [9] [8].
The frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), play essential roles in determining the compound's reactivity and optical properties [8] [12]. The HOMO-LUMO energy gap serves as an indicator of chemical stability and reactivity, with smaller gaps typically indicating higher reactivity and easier electronic transitions.
Table 5: Electronic Properties of Pyridine Carboxylic Acid Systems
| Property | Typical Value | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -6 to -8 eV | Electron donor capability | [8] [12] |
| LUMO Energy | -1 to -3 eV | Electron acceptor capability | [8] [12] |
| Energy Gap | 3-5 eV | Chemical stability | [8] [12] |
| Dipole Moment | 2-4 Debye | Polarity and interactions | [8] |
The electronic structure analysis indicates that the fluorine atom significantly affects the molecular orbital distribution through its strong electron-withdrawing effect. This electronic perturbation influences the compound's chemical hardness, electrophilicity index, and overall reactivity parameters [9] [8]. The presence of the carboxylic acid group contributes additional electron density localization that affects the compound's ability to participate in hydrogen bonding and coordination interactions.
Density functional theory calculations on similar fluorophenyl pyridine systems demonstrate that the HOMO orbital typically shows charge density localized around the pyridine nitrogen and phenyl ring system, while the LUMO orbital exhibits significant contribution from the carboxylic acid group [6] [9]. This electronic distribution pattern suggests that the compound may act as both an electron donor and acceptor in appropriate chemical environments.
The molecular electrostatic potential surface analysis reveals regions of positive and negative charge distribution that are crucial for understanding intermolecular interactions and potential binding sites. The fluorine atom creates a region of high electron density that can participate in halogen bonding interactions, while the carboxylic acid group provides both hydrogen bond donor and acceptor capabilities [13] [9].
Global reactivity parameters such as chemical potential, global hardness, and electrophilicity index can be calculated from the frontier orbital energies using established theoretical frameworks [8] [12]. These parameters provide quantitative measures of the compound's chemical reactivity and help predict its behavior in various chemical transformations and biological interactions.